![molecular formula C16H14N4O5S2 B2851424 2-nitro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide CAS No. 920171-54-6](/img/structure/B2851424.png)
2-nitro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-nitro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TAK-659 and has been extensively studied for its biochemical and physiological effects.
Scientific Research Applications
Efficient Synthesis Techniques : Research has shown that benzenesulfonamides can be efficiently synthesized through base-catalyzed tandem carbon-carbon followed by nitrogen-nitrogen bond formations. This process has been applied to create 2H-indazoles and their oxides under mild conditions, showcasing the versatility of benzenesulfonamide derivatives in organic synthesis (Bouillon et al., 2008).
Antimicrobial Activity : Benzenesulfonamide compounds have been evaluated for their antimicrobial properties against a variety of bacteria and fungi. This research has led to the development of novel heterocyclic compounds clubbed with arylazopyrazole pyrimidone, demonstrating significant antimicrobial activities (Sarvaiya et al., 2019).
Chemical Transformations and Environmental Applications : Investigations into the transformations of aromatic compounds by microorganisms have provided insights into environmental detoxification processes. Nitrosomonas europaea, for example, can transform benzene and its derivatives into more oxidized products, highlighting the environmental relevance of benzenesulfonamides and related compounds (Keener & Arp, 1994).
Material Science and Optical Properties : The study of sulfonamide amphiphiles has extended into the field of material science, particularly in evaluating their optical properties. Research on the first hyperpolarizability of new sulfonamide amphiphiles has demonstrated their potential in the development of materials with unique optical properties (Kucharski et al., 1999).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with dna and induce changes in nuclear features .
Mode of Action
It has been observed that similar compounds can induce changes in nuclear features such as chromatin fragmentation and condensation . This suggests that the compound may interact with its targets, possibly DNA, to induce structural changes .
Biochemical Pathways
Based on the observed nuclear changes, it can be inferred that the compound may affect pathways related to dna structure and function .
Result of Action
It has been observed that similar compounds can induce changes in nuclear features such as chromatin fragmentation and condensation . This suggests that the compound may have a significant impact at the molecular and cellular levels.
Action Environment
properties
IUPAC Name |
2-nitro-N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O5S2/c21-20(22)13-4-1-2-6-15(13)27(23,24)17-9-10-25-16-8-7-12(18-19-16)14-5-3-11-26-14/h1-8,11,17H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVKKYLJDDCHJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.